5-Bromo-3-chloro-2-ethoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWCAIWRYBPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745080 | |
| Record name | 5-Bromo-3-chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-68-3 | |
| Record name | 5-Bromo-3-chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 5 Bromo 3 Chloro 2 Ethoxypyridine and Analogues
Regioselective Functionalization Approaches
Achieving regiocontrol in the functionalization of the pyridine (B92270) ring is a significant synthetic challenge. Modern organometallic chemistry provides powerful tools to introduce substituents at specific positions, overcoming the inherent reactivity patterns of the heterocycle.
Pyridyne-Mediated Transformations for the Synthesis of Polysubstituted Pyridines
Pyridynes, the heterocyclic analogues of benzynes, are highly reactive intermediates that offer unique pathways for the difunctionalization of the pyridine core. rsc.org Their transient nature requires in situ generation and trapping, but their chemistry allows for the introduction of two adjacent substituents in a single sequence. rsc.orgnih.gov
A robust method for generating a 3,4-pyridyne intermediate from 3-chloro-2-ethoxypyridine (B70323) has been developed, providing access to 2,3,4-trisubstituted pyridines. rsc.orgnih.gov The strategy begins with a highly regioselective lithiation at the C4 position of 3-chloro-2-ethoxypyridine (1) using n-butyllithium (n-BuLi) in THF at -78 °C. nih.gov This step is directed by the 2-ethoxy group. The resulting lithiated species (2) is then treated with a Grignard reagent (RMgX·LiCl). This leads to a diorganomagnesium intermediate (4) via transmetalation. nih.gov
Upon heating to 75 °C, this intermediate undergoes elimination to form the reactive 2-ethoxy-3,4-pyridyne (5). rsc.orgnih.gov The pyridyne is immediately trapped by the Grignard reagent present in the reaction mixture, which adds regioselectively to the C4 position. This selectivity is attributed to a coordinating effect of the C2-ethoxy group, which stabilizes the resulting 3-pyridylmagnesium species (6). nih.gov
Scheme 1: Generation and Trapping of 2-Ethoxy-3,4-pyridyne
This simplified scheme illustrates the key steps: lithiation, transmetalation, and pyridyne formation.
The power of this pyridyne strategy lies in its modularity. nih.gov The 3-pyridylmagnesium intermediate (6) generated after the nucleophilic addition of the Grignard reagent to the pyridyne can be quenched with a wide variety of electrophiles. rsc.orgnih.gov This two-step functionalization allows for the controlled and regioselective introduction of two different substituents at the C3 and C4 positions of the pyridine ring.
The scope of nucleophiles includes arylmagnesium, alkylmagnesium, and magnesium thiolate reagents. rsc.orgnih.gov Subsequent quenching with electrophiles such as aldehydes, ketones, acyl chlorides, and silyl (B83357) chlorides introduces a third point of diversity. rsc.orgnih.gov For instance, after the addition of an aryl Grignard reagent, the intermediate can be treated with benzaldehyde (B42025) to yield a functionalized alcohol, or with an acyl chloride to produce a ketone. nih.gov This method provides a highly efficient and versatile route to complex, polysubstituted pyridines that would be difficult to access through other means. nih.gov
Table 1: Examples of Regioselective Difunctionalization of 3-chloro-2-ethoxypyridine via a 3,4-Pyridyne Intermediate nih.gov
| Entry | Grignard Reagent (R-MgX) | Electrophile (E+) | Product (7) | Yield (%) |
| 1 | 4-Anisyl-MgBr | H₂O | 2-Ethoxy-4-(4-anisyl)-3-chloropyridine | 64 |
| 2 | Phenyl-MgBr | H₂O | 2-Ethoxy-3-chloro-4-phenylpyridine | 62 |
| 3 | 4-Tolyl-MgBr | DMF | 2-Ethoxy-4-(p-tolyl)-3-formylpyridine | 58 |
| 4 | n-Butyl-MgCl | PhCHO | 2-Ethoxy-4-butyl-3-(hydroxy(phenyl)methyl)pyridine | 49 |
| 5 | Phenyl-MgBr | PhCOCl | (2-Ethoxy-4-phenylpyridin-3-yl)(phenyl)methanone | 65 |
Data sourced from Heinz et al., 2021. nih.gov
Directed Ortho-Metalation and Halogen-Metal Exchange
Directed ortho-metalation (DoM) and halogen-metal exchange are cornerstone strategies in modern aromatic chemistry for achieving regioselective functionalization. znaturforsch.comorganic-chemistry.org These methods rely on the generation of an organometallic intermediate at a specific position on the ring, which can then react with an electrophile.
Directed ortho-metalation involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgchem-station.com The DMG coordinates to the lithium cation, lowering the kinetic barrier for deprotonation at the adjacent site. baranlab.org In pyridine systems, both the nitrogen atom of the ring and various substituents can act as DMGs. znaturforsch.com
For 2-substituted pyridines, such as those with an ethoxy group, the substituent can direct lithiation to the C3 position. However, in the case of 3-chloro-2-ethoxypyridine, the acidity of the proton at C4 is increased, and lithiation occurs there preferentially, as demonstrated in the pyridyne synthesis. nih.govuwindsor.ca This highlights how the interplay of electronic effects from multiple substituents governs the regioselectivity of deprotonation. Once the lithiated pyridine is formed, it serves as a powerful nucleophile for the introduction of a wide range of electrophilic partners. znaturforsch.com
Modular Synthesis and Derivatization Pathways
The synthetic strategies described above, particularly the pyridyne-based approach, exemplify modular synthesis. rsc.org By combining a limited set of starting materials with a broad range of nucleophiles and electrophiles, a diverse library of polysubstituted pyridine analogues can be constructed efficiently. This modularity is highly valuable in drug discovery and materials science, where structure-activity relationships are investigated by systematically varying substituents on a core scaffold. researchgate.netnih.gov
The derivatization of the 5-bromo-3-chloro-2-ethoxypyridine scaffold can be achieved through sequential, regioselective steps. For example, a halogen-metal exchange at the bromine-bearing C5 position could be performed selectively, followed by reaction with an electrophile. znaturforsch.commdpi.com Subsequently, the chloro and ethoxy groups could be targeted for further modification or used to direct other transformations. This stepwise functionalization, exploiting the differential reactivity of the halogen atoms and the directing effect of the ethoxy group, provides a powerful and flexible platform for creating a wide range of complex pyridine derivatives.
Sequential Halogenation and Alkoxylation of Pyridine Rings
The construction of this compound logically proceeds through a sequence of reactions where halogen and ethoxy groups are added one after another. The order of these steps is critical and is dictated by the directing effects of the substituents.
A plausible synthetic route could commence with 2-aminopyridine. The amino group can be converted to a hydroxyl group, which is then alkylated to form 2-ethoxypyridine. The ethoxy group is an ortho-, para-directing activator, facilitating electrophilic substitution at positions 3 and 5.
The subsequent halogenation steps must be carefully orchestrated. Electrophilic aromatic substitution on the electron-poor pyridine ring often requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, which can lead to mixtures of regioisomers. nih.govchemrxiv.org A sequential approach might involve a first halogenation (e.g., bromination) at the more reactive 5-position, followed by a second halogenation (chlorination) at the 3-position. The introduction of the first halogen deactivates the ring, making the second substitution more challenging and requiring precise control of reaction conditions.
An alternative pathway involves starting with a pre-halogenated pyridine. For instance, chlorination of 2-hydroxypyridine (B17775) followed by ethoxylation and subsequent bromination represents another viable, albeit challenging, sequence.
Strategic Introduction of Halogen and Ethoxy Groups on the Pyridine Core
Achieving the specific 3-chloro-5-bromo substitution pattern demands advanced strategic planning due to the inherent reactivity of the pyridine nucleus. Direct C-H functionalization is a primary goal in modern synthesis to minimize waste and improve atom economy. rsc.org However, the electronic properties of pyridine typically direct functionalization to the 2, 4, or 6 positions.
To overcome this, specialized methods have been developed:
3-Selective Halogenation : A notable strategy involves the temporary transformation of the pyridine ring into a more reactive, acyclic Zincke imine intermediate. This sequence of ring-opening, halogenation, and ring-closing allows for highly regioselective halogenation at the 3-position under mild conditions. nih.govchemrxiv.orgnih.gov This method has been successfully applied to a diverse set of 3-halopyridines and can be used for late-stage functionalization of complex molecules. nih.govnih.gov
4-Selective Halogenation : While not directly applicable to the 3,5-pattern, methods for 4-selective halogenation highlight the sophisticated tools available. One such method uses designed phosphine (B1218219) reagents that are installed at the 4-position as phosphonium (B103445) salts and subsequently displaced by a halide nucleophile. researchgate.net
Metalation-Halogenation : Sequences involving metalation with strong bases followed by quenching with a halogen source can provide access to specific isomers, but often require directing groups to achieve reliable 3-position functionalization. nih.govchemrxiv.org
The ethoxy group is typically installed via a nucleophilic aromatic substitution (SNAr) reaction on a pyridine ring bearing a suitable leaving group (like a halogen) at the 2-position. This reaction is generally efficient, as the electron-withdrawing nitrogen atom activates the 2- and 4-positions towards nucleophilic attack.
Convergent and Divergent Synthetic Approaches to this compound Analogues
The synthesis of analogues of this compound for structure-activity relationship (SAR) studies in drug discovery can be approached through two distinct strategies: convergent and divergent synthesis. acs.org
Convergent Synthesis: This strategy involves the independent synthesis of different molecular fragments which are then combined in the final steps to form the target molecule. For pyridine synthesis, this often involves cycloaddition reactions where the required substituents are already present on the acyclic precursors. nih.govnih.gov For example, a [4+2] cycloaddition can form the pyridine ring, with the nitrogen atom being part of either the diene or the dienophile. nih.gov This approach is highly modular, allowing for the rapid assembly of a library of analogues by simply changing the building blocks.
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Hantzsch Synthesis | Condensation of a β-keto ester, an aldehyde, and ammonia, followed by oxidation. | Classic, but scope can be limited by required electron-withdrawing groups. | mdpi.com |
| Bohlmann-Rahtz Synthesis | Reaction of an enamine with an ethynyl (B1212043) ketone. | Leads to specific regioisomers of trisubstituted pyridines. | nih.gov |
| Amide Activation/Annulation | Single-step conversion of N-vinyl/aryl amides with π-nucleophiles (e.g., acetylenes). | Mild, convergent, and avoids isolation of activated intermediates. | acs.org |
| Catalytic Aza-Wittig/Diels-Alder | A three-component, two-pot sequence using aldehydes, unsaturated acids, and enamines. | Provides rapid access to diverse tri- and tetrasubstituted pyridines. | nih.gov |
Divergent Synthesis: This approach begins with a common intermediate that is then subjected to various reactions to create a library of distinct but structurally related compounds. acs.orgrsc.org For instance, starting with 2-ethoxypyridine, one could perform divergent halogenation reactions to introduce different halogen combinations at the 3- and 5-positions. Continuous flow processing has proven valuable for such divergent functionalizations by allowing precise temperature control to switch between reaction pathways, such as direct trapping of a lithiated intermediate or inducing a "halogen dance" rearrangement to access different isomers. rsc.org This strategy is particularly powerful for late-stage functionalization of complex molecules. acs.org
Process Intensification and Continuous Flow Synthesis
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, particularly using microreactors, is a key enabling technology in this field. youtube.com
Microreactor Applications for Pyridine Functionalization
Microreactors are devices with channels of sub-millimeter dimensions where chemical reactions occur in a continuous flow. youtube.com Their high surface-area-to-volume ratio provides exceptional control over reaction parameters like temperature and mixing. youtube.com
For pyridine functionalization, especially exothermic and rapid reactions like halogenation, this level of control is paramount. rsc.org
Enhanced Heat Transfer : The large surface area allows for rapid removal of heat generated during exothermic reactions, preventing temperature spikes that can lead to side reactions, reduced selectivity, and unsafe conditions. rsc.org
Precise Residence Time Control : The reaction time is precisely determined by the reactor volume and the flow rate of the reagents, allowing for the optimization of reactions involving unstable intermediates. rsc.org
Improved Mixing : Efficient and rapid mixing in microchannels ensures that reagents are homogeneously combined, which is critical for selectivity when reaction rates are faster than mixing rates in conventional batch reactors. youtube.com
These features make microreactors ideal for performing challenging pyridine functionalizations, such as the selective introduction of halogens, where precise temperature and stoichiometry control are necessary to achieve the desired regioisomer and avoid over-halogenation. rsc.orgtechnologynetworks.com
Advantages of Continuous Flow in Synthesizing Halogenated Ethoxypyridines
The synthesis of halogenated ethoxypyridines is particularly well-suited to continuous flow technology due to several inherent advantages over traditional batch processing.
| Advantage | Description | Relevance to Halogenated Ethoxypyridines | Reference |
|---|---|---|---|
| Improved Safety | The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. Highly exothermic or explosive reactions can be managed safely. | Crucial when using highly reactive, toxic, and corrosive reagents like elemental bromine (Br₂) or chlorine (Cl₂). In-line quenching can neutralize hazardous reagents immediately after the reaction. | rsc.org |
| Enhanced Control & Selectivity | Superior heat and mass transfer allow for precise temperature control and homogeneous mixing. | Halogenations are often fast and exothermic. Precise control prevents runaway reactions and improves regioselectivity, leading to higher purity products. | rsc.org |
| Scalability | Production is scaled up by running the flow process for a longer duration or by "numbering-up" (running multiple reactors in parallel). | Avoids the challenges and potential dangers of scaling up exothermic batch reactions. Provides a more direct and predictable path from laboratory discovery to industrial production. | rsc.org |
| Gas-Liquid Reactions | Enhanced mass transfer and high pressure tolerance improve the efficiency of reactions involving gaseous reagents. | Facilitates the use of gaseous reagents like chlorine (Cl₂) by ensuring efficient dissolution and reaction in the liquid phase. | rsc.org |
| Access to Novel Reaction Conditions | Reactions can be performed at temperatures and pressures not safely achievable in batch reactors (e.g., superheated solvents). | Can accelerate reaction rates and unlock new reaction pathways for pyridine functionalization. | rsc.org |
Reactivity Profile and Transformational Chemistry of 5 Bromo 3 Chloro 2 Ethoxypyridine
Reactivity of Halogen Substituents (Bromine and Chlorine)
The pyridine (B92270) ring is an electron-deficient aromatic system, which influences the reactivity of its halogen substituents. The ring nitrogen acts as an electron-withdrawing group, making the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.govwashington.edu In 5-Bromo-3-chloro-2-ethoxypyridine, both the C3 and C5 positions are metas to the nitrogen, but the collective electronic effects of the ring and the substituents allow for diverse reactivity.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halopyridines. google.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. organic-chemistry.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. nih.gov For pyridines, the ring nitrogen effectively stabilizes the intermediate when the nucleophilic attack occurs at the ortho (C2/C6) or para (C4) positions. nih.govwashington.edu
In the case of this compound, SNAr reactions are possible, though the C3 and C5 positions are less activated than the C2 or C4 positions. Studies on closely related systems provide insight into the expected regioselectivity. For example, in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, selective substitution can be achieved. Under thermal, non-catalyzed conditions with amine nucleophiles, substitution occurs preferentially at the C2-chloro position. acsgcipr.orgmasterorganicchemistry.com Conversely, under different SNAr conditions, selective substitution of the fluorine at C3 can be accomplished. acsgcipr.orgmasterorganicchemistry.com This demonstrates that the choice of nucleophile and reaction conditions can direct the substitution to a specific halogen, even when multiple halogens are present. While the C5-bromo position is generally less reactive towards SNAr compared to halogens at activated sites, its reactivity can be modulated for specific transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds to the pyridine ring, and the differential reactivity of bromine and chlorine atoms is pivotal for selective functionalization. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many of these reactions, and the reactivity of the C-X bond follows the general trend: C-I > C-Br > C-Cl. nih.govwikipedia.org This inherent reactivity difference allows for the selective coupling at the C5-bromo position while leaving the C3-chloro position intact for subsequent transformations.
C-C Bond Formation: The Suzuki-Miyaura and Sonogashira couplings are widely used for creating carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. Studies on 5-bromo-2-chloropyridine (B1630664) show that Suzuki coupling with arylboronic acids occurs selectively at the C5-bromo position, leaving the C2-chloro untouched. nih.gov This selectivity is a direct consequence of the greater reactivity of the C-Br bond towards oxidative addition. nih.gov A similar high selectivity for the bromo position is observed in the Suzuki coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. wikipedia.org The higher reactivity of the C-Br bond over the C-Cl bond again dictates the regioselectivity. wikipedia.orgrsc.org In the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes, the reaction proceeds efficiently at the bromo-substituted position. rsc.org Similarly, 2-amino-3-bromopyridines readily undergo Sonogashira coupling with terminal alkynes at the C3-bromo position. libretexts.org
C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines from aryl halides. masterorganicchemistry.com This reaction also exhibits high selectivity for bromide over chloride.
Buchwald-Hartwig Amination: In a compelling example, the catalytic amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex resulted in the formation of the 5-amino-2-chloropyridine (B41692) product with excellent chemoselectivity (97:3 ratio). acsgcipr.org Further studies show that various halopyridines can be successfully coupled with aminothiophenes, with reactivity following the iodo > bromo > chloro trend.
The following table summarizes representative cross-coupling reactions on analogous bromo-chloro-pyridine systems, highlighting the selective functionalization at the bromine-substituted carbon.
| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki | 5-Bromo-2-chloropyridine | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-2-chloropyridine | - | nih.gov |
| Buchwald-Hartwig | 5-Bromo-2-chloro-3-fluoropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | 5-(Morpholin-4-yl)-2-chloro-3-fluoropyridine | 90% | masterorganicchemistry.com |
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | 6-(Phenylethynyl)-3-fluoro-2-cyanopyridine | 93% | rsc.org |
The generation of organometallic intermediates provides an alternative and powerful strategy for the selective functionalization of the pyridine ring. A notable method involves the formation of a pyridyne intermediate from a closely related substrate, 3-chloro-2-ethoxypyridine (B70323). This approach allows for the introduction of substituents at both the C3 and C4 positions.
The process begins with the regioselective lithiation of 3-chloro-2-ethoxypyridine at the C4 position using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting 4-lithiated species can then undergo transmetalation with an organomagnesium reagent (RMgX). Upon warming, this intermediate eliminates lithium chloride to generate a highly reactive 2-ethoxy-3,4-pyridyne. This pyridyne is not isolated but is trapped in situ by the organomagnesium reagent present in the mixture. The addition of the Grignard moiety occurs regioselectively at the C4 position, forming a 3-pyridylmagnesium species. This new organometallic intermediate can then be quenched with a variety of electrophiles (E-X) to install a second substituent at the C3 position, yielding 2,3,4-trisubstituted pyridines.
Applying this logic to this compound, the C5-bromo substituent would be expected to remain throughout the sequence, leading to tetrasubstituted pyridines. Research on 5-bromo-3,4-pyridyne has shown that the C5-bromo substituent influences the regioselectivity of nucleophilic addition, favoring attack at the C3 position due to electronic distortion of the pyridyne bond. This provides a sophisticated method for controlling the placement of new functional groups.
The table below illustrates the scope of this difunctionalization methodology on the analogous 3-chloro-2-ethoxypyridine substrate.
| Grignard Reagent (RMgBr) | Electrophile (E-X) | Product (2-EtO-3-E-4-R-Pyridine) | Overall Yield | Reference |
|---|---|---|---|---|
| 4-MeO-C₆H₄MgBr | TMSCl | 2-EtO-3-TMS-4-(4-MeO-C₆H₄)-Pyridine | 53% | |
| 4-MeO-C₆H₄MgBr | I₂ | 2-EtO-3-I-4-(4-MeO-C₆H₄)-Pyridine | 55% | |
| PhMgBr | Allyl-Br | 2-EtO-3-Allyl-4-Ph-Pyridine | 51% | |
| PhMgBr | (CH₂O)n | 2-EtO-3-(CH₂OH)-4-Ph-Pyridine | 55% |
Transformations Involving the Ethoxy Group
The 2-ethoxy group on the pyridine ring can also be a site for chemical transformation, primarily leading to the formation of the corresponding 2-pyridone (or 2-hydroxypyridine) tautomer. This conversion is significant as 2-pyridones are prevalent structures in many biologically active molecules.
Two primary methods for this transformation are:
Thermal Elimination: 2-Ethoxypyridine can undergo a thermal reaction where it eliminates ethylene (B1197577) through a concerted, six-membered cyclic transition state to produce 2-pyridone. This process is analogous to the pyrolysis of esters and provides a direct route to the pyridone structure.
Acid-Catalyzed Cleavage: The ether linkage can be cleaved under strong acidic conditions, typically using HBr or HI. The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. A subsequent SN2 attack by the halide ion on the ethyl group (the less-hindered carbon) results in the formation of 5-bromo-3-chloro-2-hydroxypyridine (B1632151) and an ethyl halide. rsc.org Cleavage of the aryl-oxygen bond is disfavored because nucleophilic attack on an sp²-hybridized carbon is difficult. rsc.org Hydrolysis using aqueous acid is also a viable method for converting 2-alkoxypyridines to their corresponding 2-hydroxypyridine (B17775) counterparts. nih.gov
Synthesis of Complex Pyridine-Based Scaffolds from this compound
The varied reactivity of its functional groups makes this compound an excellent starting material for the synthesis of highly functionalized pyridine scaffolds, which are of great interest in medicinal and materials chemistry.
The true synthetic utility of this compound is realized in its elaboration into more complex structures. The methodologies described above can be used sequentially to build polysubstituted pyridines.
Via Pyridyne Intermediates: As detailed in Section 3.1.3, the generation of a 5-bromo-2-ethoxy-3,4-pyridyne intermediate allows for the regioselective introduction of two new substituents at the C3 and C4 positions. This transforms the initial disubstituted pyridine (ignoring the ethoxy group) into a tetrasubstituted pyridine in a one-pot, two-step sequence. The remaining C5-bromo and C2-ethoxy groups can then be targeted for further functionalization, for example, through cross-coupling and ether cleavage, respectively.
Via Sequential Cross-Coupling: The significant difference in reactivity between the C-Br and C-Cl bonds allows for a programmed, stepwise functionalization. A Suzuki, Sonogashira, or Buchwald-Hartwig reaction can be performed selectively at the C5-bromo position. The resulting 3-chloro-5-substituted-2-ethoxypyridine can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C3-chloro position, ultimately yielding a 2,3,5-trisubstituted pyridine core. This stepwise approach provides precise control over the introduction of different functional groups onto the pyridine ring.
Building Block Utility in Pharmaceutical and Agrochemical Synthesis
The strategic placement of bromo, chloro, and ethoxy groups on the pyridine ring endows this compound with significant utility as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The differential reactivity of the halogen atoms and the presence of the activating ethoxy group allow for a range of selective chemical transformations, making it a valuable intermediate for constructing polysubstituted aromatic systems.
Application in Pharmaceutical Synthesis
Recent research has highlighted the role of this compound as a key intermediate in the development of novel therapeutic agents. Its structural framework is incorporated into molecules designed to interact with specific biological targets, demonstrating its importance in medicinal chemistry.
A notable application of this compound is in the synthesis of GPR52 modulators. GPR52, an orphan G-protein coupled receptor, is a target of interest for the treatment of various neuropsychiatric disorders. In a recent patent, this compound was utilized as a starting material in a multi-step synthesis to produce novel compounds that modulate the activity of this receptor. google.com
The synthesis involves the initial preparation of this compound, which is then further functionalized. The patent describes the reaction to obtain this key intermediate, noting its subsequent use in the construction of more complex pharmaceutical candidates. google.com The crude product of the synthesis of this compound was used directly in the next step of the synthetic sequence, highlighting its utility as a readily accessible building block. google.com
While direct examples in agrochemical synthesis are less explicitly documented in publicly available literature, the known applications of related halogenated pyridines suggest its potential in this sector. Halogenated pyridines are foundational components of many successful herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it a candidate for the synthesis of new agrochemical active ingredients, where precise molecular architecture is crucial for efficacy and selectivity. The precursor, 5-Bromo-3-chloro-2-hydroxypyridine, is noted for its use in the agrochemical field. guidechem.combuyersguidechem.com
The utility of its precursor, 3-Bromo-5-chloro-2-hydroxypyridine, as an intermediate in the synthesis of compounds for treating diabetic complications further underscores the value of this substitution pattern in developing bioactive molecules. Additionally, 5-Bromo-3-chloro-2-hydroxypyridine is recognized as an important intermediate in the synthesis of the antitumor agent Gimeracil. echemi.com
Computational and Spectroscopic Characterization of 5 Bromo 3 Chloro 2 Ethoxypyridine and Its Derivatives
Quantum Chemical Studies for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide profound insights into molecular properties that are often difficult or impossible to measure experimentally. Methodologies such as Density Functional Theory (DFT) are instrumental in predicting the behavior of molecules like 5-Bromo-3-chloro-2-ethoxypyridine.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for predicting the molecular geometry and electronic properties of organic molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be employed to optimize the molecular geometry. nih.gov
Predicted Molecular Geometry Parameters for this compound Note: These are estimated values based on DFT studies of analogous substituted pyridines. Actual experimental values may vary.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgresearchgate.net For this compound, the HOMO is expected to be a π-orbital with significant electron density on the pyridine (B92270) ring and the oxygen atom of the ethoxy group. The LUMO is anticipated to be a π*-antibonding orbital, with large coefficients on the carbon atoms bonded to the halogens (C-3 and C-5), making these sites electrophilic.
The HOMO-LUMO energy gap (ΔE) is a critical reactivity index; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.com The electron-donating ethoxy group raises the HOMO energy, while the electron-withdrawing chloro and bromo groups lower the LUMO energy. This combined effect likely results in a moderately sized HOMO-LUMO gap, suggesting the molecule is reactive towards nucleophiles. Reactivity indices derived from FMO analysis, such as chemical potential, hardness, and electrophilicity, can be calculated to quantify the molecule's reactivity profile. A soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive. mdpi.com
Predicted FMO Properties for this compound Note: Values are estimations based on trends observed in related halogenated heterocycles. mdpi.comwuxiapptec.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. acs.org It transforms the calculated wave function into localized orbitals representing Lewis-type structures (bonds and lone pairs) and non-Lewis elements, which describe delocalization effects. For this compound, NBO analysis can quantify key intramolecular interactions.
Significant donor-acceptor interactions are expected. For instance, the lone pairs on the nitrogen (n_N) and oxygen (n_O) atoms can delocalize into the antibonding π* orbitals of the pyridine ring. Similarly, these lone pairs can interact with the antibonding σ* orbitals of the adjacent C-Cl and C-Br bonds. These interactions, quantified by the second-order perturbation energy (E(2)), stabilize the molecule and influence its geometry and reactivity. acs.orgnih.gov The charge transfer from the oxygen lone pairs to the ring system explains the electron-donating nature of the ethoxy group.
Predicted Key NBO Donor-Acceptor Interactions in this compound Note: These are representative interactions and estimated stabilization energies based on NBO analyses of similar systems.
Computational modeling can be used to map out potential energy surfaces for chemical reactions, allowing for the prediction of the most likely reaction pathways. Given the electronic structure of this compound, with its electron-deficient ring, nucleophilic aromatic substitution (SNAr) is a highly probable reaction.
Computational models can be built to simulate the attack of a nucleophile at the various electrophilic sites on the pyridine ring, primarily the carbon atoms bearing the halogen substituents (C-3 and C-5). By calculating the energies of the transition states and intermediates (such as the Meisenheimer complex) for each possible pathway, the activation energy barriers can be determined. wuxiapptec.com The pathway with the lowest activation energy will be the kinetically favored one. Generally, the C-Br bond is more labile than the C-Cl bond in SNAr reactions, suggesting that substitution might preferentially occur at the C-5 position. However, the specific electronic and steric environment dictated by all three substituents will ultimately determine the regioselectivity, which can be precisely predicted through these computational models. up.ac.za
Advanced Spectroscopic Methodologies for Structural Elucidation
While computational methods provide theoretical predictions, spectroscopic techniques offer experimental verification of molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are the most relevant techniques.
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the ethoxy group. The two protons on the pyridine ring (H-4 and H-6) would appear as doublets due to coupling to each other. Their chemical shifts would be in the aromatic region, influenced by the electronic effects of the surrounding substituents. The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons (coupled to the methyl protons) and a triplet for the terminal methyl (-CH₃) protons (coupled to the methylene protons).
The ¹³C NMR spectrum would display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment. libretexts.org Carbons directly attached to electronegative atoms (N, O, Cl, Br) will be deshielded and appear at higher chemical shifts (downfield). wisc.edutestbook.com For example, C-2, C-3, and C-5 are expected to be the most downfield of the aromatic carbons. The carbon of the methylene group (-OCH₂-) will also be significantly downfield due to its attachment to oxygen. docbrown.info
Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Predicted values are in ppm relative to TMS, based on known substituent effects and data from analogous compounds like 3-bromo-5-chloro-2-methoxypyridine (B25062) chemicalbook.com and 5-bromo-2-chloropyridine (B1630664). chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) and LC-MS for Compound Identification
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical techniques for the unambiguous identification and characterization of synthetic compounds such as this compound. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the analysis of individual components within a mixture. nih.gov
For this compound, HRMS is crucial for confirming its identity. The presence of both chlorine and bromine atoms, which have distinct and well-defined isotopic distributions (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), results in a unique and characteristic isotopic pattern for the molecular ion. libretexts.orglibretexts.org The molecular ion peak will appear as a cluster of peaks (M, M+2, M+4, M+6) corresponding to the different combinations of these isotopes. The precise mass and the relative abundance of each peak in this cluster serve as a high-confidence fingerprint for the compound.
The expected fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would further corroborate the structure. Common fragmentation pathways for such a molecule would include the loss of the ethoxy group (-OC₂H₅), cleavage of the halogen atoms (Br or Cl), or fragmentation of the pyridine ring itself.
Table 1: Calculated Isotopic Distribution for the Molecular Ion of this compound (C₇H₇BrClNO)
| Isotopologue Formula | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₇H₇³⁵Cl⁷⁹BrNO | 234.9506 | 75.7 |
| C₇H₇³⁷Cl⁷⁹BrNO | 236.9477 | 24.3 |
| C₇H₇³⁵Cl⁸¹BrNO | 236.9486 | 74.3 |
Note: The table illustrates the primary isotopic contributions. The combined spectrum would show peaks at m/z values corresponding to these masses, with relative intensities reflecting the combined probabilities.
LC-MS analysis is particularly useful for identifying this compound in a crude reaction mixture or during purity analysis. nih.gov The liquid chromatography step separates the target compound from starting materials, byproducts, and other impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is pure and directly attributable to the compound of interest.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. The analysis of the vibrational spectra of this compound allows for the confirmation of its key structural features, including the substituted pyridine ring and the ethoxy group.
The IR and Raman spectra are complementary. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrational modes that cause a change in the molecule's polarizability.
For this compound, the spectra would exhibit characteristic bands corresponding to:
Pyridine Ring Vibrations : The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. Ring breathing modes and other deformations occur at lower wavenumbers. cdnsciencepub.commdpi.com
Ethoxy Group Vibrations : The aliphatic C-H stretching vibrations of the ethyl group (CH₃ and CH₂) are expected in the 2850-3000 cm⁻¹ range. A strong band corresponding to the C-O-C asymmetric stretching is typically observed around 1250 cm⁻¹, with the symmetric stretch appearing near 1050 cm⁻¹.
Carbon-Halogen Vibrations : The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, generally between 500 and 600 cm⁻¹. researchgate.netnih.gov
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethoxy Group (-CH₂, -CH₃) | 2850 - 3000 |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |
| C-H Bend (Aliphatic) | Ethoxy Group (-CH₂, -CH₃) | 1370 - 1470 |
| C-O-C Asymmetric Stretch | Ether | 1200 - 1260 |
| C-O-C Symmetric Stretch | Ether | 1020 - 1080 |
| C-Cl Stretch | Chloro-substituent | 600 - 800 |
Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity of this compound and for real-time monitoring of its synthesis. nih.govscilit.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Purity assessment is achieved by developing a chromatographic method that can separate the target compound from any potential impurities, such as unreacted starting materials, reagents, or byproducts. A pure sample of this compound should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The area of this peak, relative to the total area of all peaks detected, is used to calculate the purity of the sample, often expressed as a percentage. UPLC, which uses smaller particle size columns and higher pressures than conventional HPLC, offers faster analysis times and improved resolution, making it highly effective for resolving closely related impurities.
For reaction monitoring, small aliquots can be taken from the reaction vessel at various time points and analyzed by HPLC or UPLC. helixchrom.com This allows chemists to track the consumption of reactants and the formation of the desired product, this compound. This information is critical for optimizing reaction conditions such as temperature, time, and catalyst loading, and for determining the ideal point at which to stop the reaction to maximize yield and minimize byproduct formation.
Reversed-phase HPLC is the most common mode used for analyzing moderately polar organic compounds like substituted pyridines. helixchrom.com A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Table 3: Example HPLC Method Parameters for Analysis of Pyridine Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm ID x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 270 nm) |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
Note: This represents a typical starting point for method development. The specific mobile phase composition and gradient would need to be optimized to achieve adequate separation for this compound and its specific impurities. helixchrom.comhelixchrom.com
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Bromine |
| Chlorine |
| Methanol |
| Pyridine |
Academic Research Applications and Future Directions for 5 Bromo 3 Chloro 2 Ethoxypyridine
Precursors in Pharmaceutical Drug Discovery and Development
There is no specific information available in the reviewed literature that details the use of 5-Bromo-3-chloro-2-ethoxypyridine in pharmaceutical research and development.
While substituted pyridines are integral to the development of novel enzyme inhibitors and receptor antagonists, no studies were identified that specifically utilize this compound for this purpose. The broader class of pyridine (B92270) derivatives has been explored for such activities. For instance, various substituted pyridine carboxamides have been investigated as potent allosteric SHP2 inhibitors for cancer therapy. nih.gov Similarly, other pyridine-based compounds have been designed as PIM-1 kinase inhibitors, which can induce apoptosis in cancer cell lines. acs.org The general importance of the pyridine nucleus in medicinal chemistry is well-established, as it can form crucial interactions with biological targets. nih.gov
No research was found on the exploration of derivatives from this compound to achieve specific pharmacological activities. The development of derivatives from a core scaffold is a common strategy in medicinal chemistry to optimize biological activity and pharmacokinetic properties.
There is no direct evidence of this compound being used as a key intermediate in the synthesis of complex APIs like Paroxetine analogs. The synthesis of Paroxetine and its analogs often involves piperidine-based intermediates. benthamdirect.comgoogle.comrsc.org Research on Paroxetine analogs has included the synthesis of bromo- and iodo-substituted versions to study their interaction with the serotonin (B10506) transporter (SERT), highlighting the use of halogenated precursors in this area. researchgate.netnih.gov
Contribution to Agrochemical Innovation
No specific contributions of this compound to agrochemical innovation have been documented in the available literature.
While there are no specific examples involving this compound, a related compound, 5-Bromo-2-chloropyridine (B1630664), is used as an intermediate in the synthesis of fungicides and herbicides. nbinno.com This suggests that halogenated pyridines are a relevant class of compounds in the agrochemical industry. Modern crop protection research focuses on developing selective and biodegradable pesticides. echemi.com
Role in Materials Science and Industrial Applications
There is no information available regarding the role of this compound in materials science or other industrial applications. As a reference, the related compound 5-Bromo-2-chloropyridine has been used as a building block for materials such as liquid crystals and organic light-emitting diodes (OLEDs). nbinno.com
Development of Pyridine-Based Ligands for Catalysis
Polysubstituted pyridines are crucial structural motifs in the design of ligands for transition metal catalysis. The specific electronic and steric properties of this compound make it an attractive scaffold for developing novel pyridine-based ligands. The presence of two distinct halogen atoms (bromine and chlorine) at the C5 and C3 positions, respectively, allows for selective, stepwise functionalization through cross-coupling reactions.
Researchers can exploit the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is generally more reactive in palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, than the carbon-chlorine bond. nih.gov This reactivity difference enables the selective introduction of a substituent at the C5 position while leaving the C3 chloro group intact for subsequent transformations. This stepwise approach is a modular and powerful strategy for creating a diverse library of ligands with finely-tuned steric and electronic properties for specific catalytic applications.
The following table illustrates the potential for selective functionalization:
| Reaction Site | Coupling Reaction | Potential Outcome |
| C5-Br | Suzuki Coupling | Introduction of aryl or vinyl groups |
| C5-Br | Buchwald-Hartwig Amination | Formation of C-N bonds |
| C3-Cl | Suzuki Coupling (harsher conditions) | Introduction of a second aryl/vinyl group |
| C-H positions | Directed Metalation | Further functionalization of the pyridine ring |
This strategic functionalization allows for the synthesis of bidentate or pincer-type ligands, which are highly valuable in catalysis for their ability to form stable complexes with metal centers and influence the selectivity and efficiency of catalytic cycles.
Investigation as Precursors for Functional Materials (e.g., Nonlinear Optical Materials)
The synthesis of advanced functional materials, including those with nonlinear optical (NLO) properties, often relies on molecules with specific electronic characteristics, such as extended π-conjugated systems and strong electron donor-acceptor groups. Polysubstituted pyridines are frequently used as core components in these materials due to their electronic properties and structural versatility. nih.gov
Future Research Perspectives
The utility of this compound is far from fully explored. Future research is likely to focus on expanding its synthetic applications, understanding its reaction mechanisms, and aligning its use with the principles of sustainable chemistry.
Expanding the Scope of Regioselective Functionalization
A significant area for future research lies in further exploring and expanding the regioselective functionalization of this compound. While the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is established nih.gov, there are other avenues for selective transformations.
One promising approach involves the generation of pyridyne intermediates. nih.govrsc.org Research on the related compound, 3-chloro-2-ethoxypyridine (B70323), has shown that it can be converted into a 3,4-pyridyne intermediate through regioselective lithiation followed by elimination. nih.govrsc.org Applying this methodology to this compound would generate a 5-bromo-3,4-pyridyne. The presence of the C5-bromo substituent is expected to strongly influence the regioselectivity of subsequent nucleophilic additions to the pyridyne. nih.gov This opens up pathways to novel 2,3,4-trisubstituted pyridines that are otherwise difficult to access.
Mechanistic Studies on Novel Reaction Pathways
Detailed mechanistic studies on the reactions of this compound will be crucial for unlocking its full synthetic potential. A key area of investigation is the behavior of the 5-bromo-3,4-pyridyne intermediate. According to the aryne distortion model, electron-withdrawing substituents can polarize the triple bond of the aryne, directing the attack of nucleophiles. nih.gov
Computational and experimental studies have suggested that a C5-bromo substituent will favor nucleophilic attack at the C3 position of the pyridyne. nih.gov Verifying and exploring the limits of this regioselectivity with a wide range of nucleophiles would be a valuable research direction. Such mechanistic insights would provide a predictive framework for designing complex, multi-step syntheses and understanding any unexpected reactivity, ultimately enabling more precise control over the synthesis of highly functionalized pyridine derivatives.
Sustainable Synthesis and Green Chemistry Principles
Future research will increasingly focus on integrating green chemistry principles into the synthesis and application of this compound. pipzine-chem.com This involves developing more efficient and environmentally benign synthetic routes. Key goals include maximizing atom economy, minimizing waste, and using less hazardous reagents and solvents. nih.govpipzine-chem.com
The application of high-efficiency catalytic cross-coupling reactions for the functionalization of this compound is already in line with green chemistry goals, as it avoids the use of stoichiometric reagents. rsc.org Furthermore, adapting these reactions to continuous flow setups, as has been done for the precursor 3-chloro-2-ethoxypyridine, could offer improved safety, scalability, and efficiency. nih.gov Future work could also explore biocatalysis or alternative energy sources like microwave irradiation to further reduce the environmental impact of synthetic transformations involving this versatile building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
